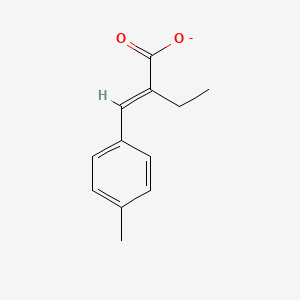
2-(p-tolylmethylene)butanoate;Ethyl 4-methylcinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-tolylmethylene)butanoate, also known as Ethyl 4-methylcinnamate, is an ester compound. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolylmethylene)butanoate typically involves the esterification of 4-methylcinnamic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions .
Industrial Production Methods
Industrial production of esters like 2-(p-tolylmethylene)butanoate often employs similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(p-tolylmethylene)butanoate undergoes several types of chemical reactions, including:
Substitution: The ester can undergo nucleophilic acyl substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Substitution: Grignard reagents (RMgX) are often used in nucleophilic acyl substitution reactions.
Major Products
Hydrolysis: 4-methylcinnamic acid and ethanol.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(p-tolylmethylene)butanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(p-tolylmethylene)butanoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress .
Comparación Con Compuestos Similares
2-(p-tolylmethylene)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Uniqueness
What sets 2-(p-tolylmethylene)butanoate apart is its specific structure, which imparts unique chemical and biological properties. Its 4-methylcinnamate moiety contributes to its distinct fragrance and potential therapeutic effects .
Propiedades
Fórmula molecular |
C12H13O2- |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
(2E)-2-[(4-methylphenyl)methylidene]butanoate |
InChI |
InChI=1S/C12H14O2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)/p-1/b11-8+ |
Clave InChI |
HJBGREYJNUGUPC-DHZHZOJOSA-M |
SMILES isomérico |
CC/C(=C\C1=CC=C(C=C1)C)/C(=O)[O-] |
SMILES canónico |
CCC(=CC1=CC=C(C=C1)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















